2H-Pyrrol-5-amine, 3,4-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-
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Overview
Description
2H-Pyrrol-5-amine, 3,4-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrole ring, a piperazine moiety, and a phenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-5-amine, 3,4-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- typically involves multiple steps, including the formation of the pyrrole ring, the introduction of the piperazine group, and the attachment of the phenyl group. Common synthetic routes include:
Formation of the Pyrrole Ring: This can be achieved through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.
Introduction of the Piperazine Group: This step often involves the reaction of the pyrrole intermediate with a piperazine derivative under suitable conditions.
Attachment of the Phenyl Group: The final step typically involves the coupling of the piperazine intermediate with a phenyl-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-5-amine, 3,4-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2H-Pyrrol-5-amine, 3,4-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Pyrrol-5-amine, 3,4-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride
- 5-Methoxy-3,4-dihydro-2H-pyrrole
- 2H-Pyrrole,3,4-dihydro-5-phenyl-
Uniqueness
Compared to similar compounds, 2H-Pyrrol-5-amine, 3,4-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is unique due to its specific structural features, such as the combination of a pyrrole ring, a piperazine moiety, and a phenyl group
Properties
CAS No. |
85868-65-1 |
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Molecular Formula |
C23H30N4O |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C23H30N4O/c1-2-6-21(7-3-1)27-17-15-26(16-18-27)14-5-19-28-22-11-9-20(10-12-22)25-23-8-4-13-24-23/h1-3,6-7,9-12H,4-5,8,13-19H2,(H,24,25) |
InChI Key |
LZNVYOWOUIUAPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)NC2=CC=C(C=C2)OCCCN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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